Cas no 2649054-26-0 (2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline)

2-(1-Isocyanatocyclopropyl)-N,N-dimethylaniline is a specialized organic compound featuring both an isocyanate functional group and a dimethylaniline moiety. Its cyclopropyl ring contributes to structural rigidity, while the isocyanate group offers reactivity for further chemical modifications, such as urethane or urea formation. The dimethylaniline component may influence electronic properties, making it potentially useful in advanced synthetic applications, including polymer chemistry or pharmaceutical intermediates. This compound’s unique structure allows for precise control in reactions requiring sterically constrained isocyanates. Careful handling is advised due to the reactivity of the isocyanate group. Suitable for research and industrial applications requiring tailored molecular architectures.
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline structure
2649054-26-0 structure
Product name:2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
CAS No:2649054-26-0
MF:C12H14N2O
MW:202.252362728119
CID:6187549
PubChem ID:117290997

2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
    • EN300-1761411
    • 2649054-26-0
    • Inchi: 1S/C12H14N2O/c1-14(2)11-6-4-3-5-10(11)12(7-8-12)13-9-15/h3-6H,7-8H2,1-2H3
    • InChI Key: XRHVYVBPPPFMKV-UHFFFAOYSA-N
    • SMILES: O=C=NC1(C2C=CC=CC=2N(C)C)CC1

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 3.1

2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1761411-1.0g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
1g
$986.0 2023-05-26
Enamine
EN300-1761411-2.5g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
2.5g
$1931.0 2023-09-20
Enamine
EN300-1761411-0.1g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
0.1g
$867.0 2023-09-20
Enamine
EN300-1761411-0.25g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
0.25g
$906.0 2023-09-20
Enamine
EN300-1761411-10g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
10g
$4236.0 2023-09-20
Enamine
EN300-1761411-5g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
5g
$2858.0 2023-09-20
Enamine
EN300-1761411-1g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
1g
$986.0 2023-09-20
Enamine
EN300-1761411-0.5g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
0.5g
$946.0 2023-09-20
Enamine
EN300-1761411-5.0g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
5g
$2858.0 2023-05-26
Enamine
EN300-1761411-0.05g
2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline
2649054-26-0
0.05g
$827.0 2023-09-20

Additional information on 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline

Comprehensive Overview of 2-(1-Isocyanatocyclopropyl)-N,N-dimethylaniline (CAS No. 2649054-26-0)

The chemical compound 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline (CAS No. 2649054-26-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an isocyanate group attached to a cyclopropyl ring and a dimethylaniline moiety, makes it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The compound's molecular weight and reactivity have also made it a subject of interest in material science applications.

One of the key reasons for the growing interest in 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline is its role in click chemistry and bioconjugation. The isocyanate group allows for efficient coupling with amines and alcohols, enabling the creation of ureas and carbamates, respectively. This property is particularly valuable in the design of targeted drug delivery systems and proteomics research. Recent studies have highlighted its utility in labeling biomolecules, such as proteins and peptides, for diagnostic and therapeutic purposes.

From a synthetic chemistry perspective, the compound's stability under various conditions has been a focal point of investigation. Unlike some traditional isocyanate derivatives, 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline exhibits remarkable resistance to hydrolysis, making it suitable for reactions in aqueous environments. This characteristic aligns with the broader industry trend toward green chemistry and sustainable synthesis, as it reduces the need for harsh solvents and conditions. Researchers are also exploring its use in flow chemistry setups, where its controlled reactivity can enhance yield and purity.

The compound's spectroscopic properties, including its NMR and IR spectra, have been well-documented, aiding in its identification and quality control. Analytical techniques such as HPLC and mass spectrometry are commonly employed to ensure its purity, which is critical for applications in high-throughput screening and medicinal chemistry. Its logP value and solubility profile further contribute to its suitability for drug development, particularly in optimizing bioavailability and pharmacokinetics.

In the context of industrial applications, 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline has shown promise in the production of advanced polyurethanes and coatings. Its incorporation into polymer matrices can enhance mechanical properties and chemical resistance, addressing demands in sectors like automotive and electronics. Additionally, its role in catalysis and ligand design is being explored, with potential implications for asymmetric synthesis and organometallic chemistry.

As the scientific community continues to uncover new applications for 2-(1-isocyanatocyclopropyl)-N,N-dimethylaniline, its commercial availability and custom synthesis options have expanded. Suppliers now offer tailored solutions for scale-up and process optimization, catering to the needs of both academia and industry. This accessibility, combined with its multifunctional reactivity, positions the compound as a valuable tool in modern chemical research and development.

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